4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581884
InChI: InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2
SMILES:
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol

4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-

CAS No.:

Cat. No.: VC16581884

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- -

Specification

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
IUPAC Name 6-bromo-2-(chloromethyl)-6H-quinazolin-4-one
Standard InChI InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3,5H,4H2
Standard InChI Key KUHAAJUZZQTVRN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=NC(=O)C2=CC1Br)CCl

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

The molecular formula of 4(3H)-quinazolinone, 6-bromo-2-(chloromethyl)- is C₉H₆BrClN₂O, with a molar mass of 273.51 g/mol. Its structure features a quinazolinone core—a bicyclic system comprising a benzene ring fused to a pyrimidinone moiety. The bromine atom at position 6 enhances lipophilicity and electronic effects, while the chloromethyl group at position 2 provides a reactive handle for further functionalization. The canonical SMILES representation (C1=CC2=NC(=NC(=O)C2=CC1Br)CCl) underscores the spatial arrangement of substituents, critical for molecular recognition in biological systems.

Synthetic Routes

Synthesis typically begins with bromoanthranilic acid, which undergoes cyclization with chloroacetonitrile under basic conditions. Microwave-assisted methods have been optimized to achieve yields exceeding 95% by reducing reaction times and side-product formation. Alternative routes involve benzoxazinone intermediates, where hydrazine hydrate facilitates cyclocondensation at elevated temperatures (120–130°C) .

Table 1: Comparative Synthesis Methods

PrecursorReagents/ConditionsYieldKey Advantages
Bromoanthranilic acidChloroacetonitrile, K₂CO₃95%High efficiency, scalability
Benzoxazinone derivativeHydrazine hydrate, 120–130°C75%Compatibility with aryl groups

Industrial production leverages continuous flow reactors to enhance scalability and purity, with automated systems ensuring consistent batch quality.

Biological Activities

Antimicrobial Properties

Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. In a landmark study, hybrid analogs of 6-bromo-2-(chloromethyl)-quinazolin-4(3H)-one coupled with fluoroquinolones demonstrated MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, outperforming standalone antibiotics like ciprofloxacin . The chloromethyl group facilitates covalent binding to bacterial enzymes, disrupting cell wall synthesis and efflux pump mechanisms.

Table 2: Antimicrobial Efficacy Against Resistant Pathogens

PathogenMIC (µg/mL)Reference Compound (MIC)
MRSA2–4Vancomycin (4–8)
P. aeruginosa4–8Ciprofloxacin (8–16)
Candida albicans8–16Fluconazole (16–32)

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

Halogen Effects: Bromine at position 6 confers superior bioactivity compared to chlorine or fluorine analogs. For instance, brominated derivatives show 10-fold higher EGFR inhibition than chlorinated counterparts due to enhanced hydrophobic interactions .

Substituent Flexibility: The chloromethyl group enables versatile modifications, such as:

  • Coupling with β-halopropionamide chains to improve EGFR inhibition .

  • Conjugation with thienyl groups for enhanced antiparasitic activity.

Table 3: Impact of Substituents on Biological Activity

DerivativeSubstituentIC₅₀ (EGFR)MIC (MRSA)
6-Bromo-2-chloromethyl-CH₂Cl3.2 nM2 µg/mL
6-Chloro-2-methyl-CH₃32 nM8 µg/mL
6-Fluoro-2-styryl-CH=CHPh45 nM16 µg/mL

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